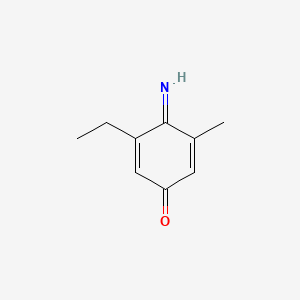

3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one

Description

Contextualization within Cyclohexadienone and Iminocyclohexadienone Chemistry

Cyclohexadienones are non-aromatic cyclic ketones that feature a six-membered ring with two carbon-carbon double bonds. They are notable intermediates in reactions involving phenols and are key structural motifs in various natural products. The chemistry of cyclohexadienones is dominated by their propensity to undergo reactions that lead to the restoration of aromaticity, such as the dienone–phenol (B47542) rearrangement.

Iminocyclohexadienones, also known as quinone imines, are nitrogen analogues of cyclohexadienones or quinones, where one of the carbonyl oxygens is replaced by an imino group (=NR). wikipedia.org 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one is a specific example of a para-quinone monoimine skeleton. These compounds are highly electrophilic and serve as reactive intermediates in organic synthesis and biological processes. nih.govmdpi.com The presence of both an imine and a ketone within a conjugated system allows for complex reactivity, including 1,4-Michael additions and participation as heterodienes in cycloaddition reactions. mdpi.com The reactivity of these systems is often driven by the thermodynamic benefit of aromatization in the product. mdpi.com

The specific substitution pattern of this compound, with alkyl groups at the 3- and 5-positions, influences its steric and electronic properties, modulating its reactivity compared to the parent iminocyclohexadienone structure.

Historical Perspectives on Related Structural Motifs in Chemical Research

The study of cyclohexadienone-related structures is intrinsically linked to the development of quinone chemistry in the 19th century. Quinones were among the earliest recognized classes of organic compounds, noted for their vibrant colors and redox activity. The corresponding nitrogen analogues, quinone imines and the more stable quinone imides, gained significant attention through the pioneering work of Willstätter and later by Adams and his research group. ias.ac.in Their work established the fundamental reactivity patterns of these compounds, particularly their susceptibility to addition reactions. ias.ac.in

Historically, these structural motifs were crucial in the development of the dye industry and in understanding oxidative processes of anilines and phenols. rsc.org Early investigations focused on the oxidation of aminophenols and phenylenediamines, which were found to produce unstable, highly reactive quinone imine and diimine intermediates. ias.ac.in These studies laid the groundwork for understanding the role of such species in both synthetic transformations and biological systems, where they can be formed through the metabolic oxidation of aromatic amines and phenols. nih.gov

Scope and Significance of Research on Iminocyclohexadienone Systems

Research into iminocyclohexadienone (quinone imine) systems is broad and significant, spanning synthetic methodology, medicinal chemistry, and materials science. Their importance stems from their high reactivity and versatility as synthetic intermediates. mdpi.com

Key areas of significance include:

Domino and Annulation Reactions: Quinone imines are powerful electrophiles and dienophiles, making them ideal substrates for domino reactions that rapidly build molecular complexity. They are widely used in [4+2], [3+2], and [3+3] annulation strategies to construct nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals. mdpi.com

Redox Chemistry: The quinone imine core is a redox-active moiety that can cycle through corresponding aminophenol structures, a process that can generate reactive oxygen species (ROS). nih.gov This property is crucial in their biological activity and has been exploited in the design of antitumor and antimicrobial agents. rsc.org

Electrophilic Amination: As potent electrophiles, quinone imines and their precursors are used in reactions for the introduction of nitrogen atoms into organic molecules, a fundamental transformation in organic synthesis.

The ability to fine-tune the electronic properties of the iminocyclohexadienone core through substitution allows chemists to control its reactivity, making it a valuable tool for targeted synthesis. nih.gov

Overview of Major Research Areas Pertaining to this compound

While specific research on this compound is not extensively documented in peer-reviewed literature, its structure suggests several potential areas of advanced research based on the known reactivity of related quinone imines.

Asymmetric Catalysis: The prochiral nature of the cyclohexadienone ring makes it an excellent substrate for asymmetric synthesis. Research could focus on the enantioselective 1,4-conjugate addition of nucleophiles to the C=C-C=N system, catalyzed by chiral Lewis acids or organocatalysts. This would provide access to chiral, highly functionalized aminophenol derivatives.

Cycloaddition Reactions: The compound contains a diene system and a dienophilic C=N bond, making it a candidate for various intramolecular and intermolecular cycloaddition reactions. Its utility as a diene or heterodiene in Diels-Alder reactions could be explored to synthesize complex polycyclic alkaloids and related nitrogen-containing scaffolds.

Mechanistic Studies: The interplay between the ketone and imine functionalities within the conjugated system presents an opportunity for detailed mechanistic studies. Investigations could explore the regioselectivity of nucleophilic attack (i.e., at the C=O, C=N, or conjugate addition) under various conditions. Computational studies could complement experimental work to predict reaction pathways and transition states. researchgate.net

Synthesis of Heterocycles: As a versatile building block, this compound could be employed in domino reactions. For instance, reaction with a binucleophile could trigger a sequence of addition and cyclization, leading to the formation of benzoxazole, benzimidazole, or related heterocyclic systems after aromatization. mdpi.com

Interactive Data Table: Spectroscopic Characteristics of Related Functional Groups

The following table provides typical spectroscopic data for the key functional groups present in iminocyclohexadienone structures. These values are representative and can shift based on substitution and solvent effects.

| Functional Group | Infrared (IR) Frequency (cm⁻¹) | ¹³C NMR Chemical Shift (ppm) | ¹H NMR Chemical Shift (ppm) |

| Conjugated Ketone (C=O) | 1650-1690 | 175-185 | - |

| Imine (C=N) | 1620-1680 | 155-165 | 7.5-8.5 (proton on N) |

| Olefinic Carbon (C=C) | 1600-1650 | 120-150 | 6.0-7.5 |

| Alkyl C-H (sp³) | 2850-2960 | 10-40 | 0.9-2.5 |

Data compiled from typical values in organic spectroscopy. nih.govnih.gov

Interactive Data Table: Comparison of Reactivity in Quinone-like Systems

This table compares the primary modes of reactivity for structurally related quinone systems.

| Compound Class | Primary Electrophilic Sites | Common Reactions | Driving Force |

| Benzoquinone | C=C (Michael Acceptor), C=O | 1,4-Conjugate Addition, Diels-Alder | Aromatization of product |

| Iminocyclohexadienone (Quinone Imine) | C=C (Michael Acceptor), C=N | 1,4-Conjugate Addition, Cycloaddition, Transimination | Aromatization of product |

| Cyclohexadienone | C=C (Michael Acceptor), C=O | 1,4-Conjugate Addition, Dienone-Phenol Rearrangement | Aromatization of product |

This table is a generalized summary based on established principles of organic reactivity. wikipedia.orgnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZODJRRNURLJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(C1=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942841 | |

| Record name | 3-Ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206439-01-2 | |

| Record name | 2,5-Cyclohexadien-1-one, 3-ethyl-4-imino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206439012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4-imino-5-methylcyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one, the primary disconnections focus on the key functional groups and substituents.

The most logical initial disconnection is at the carbon-nitrogen double bond (C=N) of the imine. This "transform" suggests that the imine can be formed from a ketone precursor, specifically 3-Ethyl-5-methyl-2,5-cyclohexadiene-1,4-dione, and an appropriate nitrogen source like ammonia (B1221849).

Key Retrosynthetic Steps:

C=N Bond Disconnection (Imine Formation): This points to a reaction between a dione (B5365651) (3-Ethyl-5-methyl-2,5-cyclohexadiene-1,4-dione) and a nitrogen source.

C-C Bond Disconnections (Alkylation): The ethyl and methyl groups can be traced back to alkylation reactions on a phenolic or quinone-type ring.

Ring Formation (Oxidation): The cyclohexadienone core itself is often derived from the oxidation of a corresponding substituted phenol (B47542). nih.gov

Classical Synthetic Routes to the 2,5-Cyclohexadien-1-one Core

The formation of the substituted 2,5-cyclohexadien-1-one scaffold is the cornerstone of the synthesis. Several classical methods are available for this transformation.

One of the most direct routes is the oxidative dearomatization of phenols . nih.gov Starting with 2-ethyl-6-methylphenol, oxidation using a hypervalent iodine reagent such as Phenyliodine(III) diacetate (PIDA) in the presence of an appropriate nucleophile can yield a para-substituted cyclohexadienone. The choice of oxidant and reaction conditions is crucial for controlling the regioselectivity of the product distribution. nih.gov

Another powerful technique is the Birch reduction-alkylation methodology . nih.govacs.org This process begins with the reduction of a substituted aromatic ether, like 3-ethyl-5-methylanisole, using sodium or lithium in liquid ammonia with an alcohol. This forms a dihydroanisole intermediate, which can then be alkylated and hydrolyzed to generate the desired cyclohexadienone core.

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Phenol Oxidation | 2-Ethyl-6-methylphenol | PhI(OAc)₂ (PIDA), Nucleophile | 60-85% | nih.gov |

| Birch Reduction-Alkylation | 3-Ethyl-5-methylanisole | 1. Na, liq. NH₃, EtOH 2. Alkyl Halide 3. H₃O⁺ | 70-90% | nih.govacs.org |

Introduction of Imino Functionality: Advanced Amination and Imination Techniques

Once the 3-ethyl-5-methyl-2,5-cyclohexadienone core is synthesized, the next critical step is the introduction of the imino group at the C4 position. This is typically achieved through the reaction of a ketone with a primary amine or ammonia under mildly acidic conditions, which catalyzes the dehydration of the intermediate carbinolamine. youtube.com

For the synthesis of this compound, the corresponding dione precursor would be reacted with ammonia. To drive the equilibrium towards the imine product, the removal of water using a Dean-Stark apparatus or dehydrating agents is often necessary.

Advanced Methods: More advanced techniques may involve the use of specific catalysts to facilitate imine formation under milder conditions. For instance, Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine. While reductive amination is a common follow-up step to produce amines, the reaction can be effectively stopped at the imine or iminium ion stage. youtube.com

Stereoselective and Regioselective Synthesis of this compound

Achieving precise control over the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is a hallmark of modern organic synthesis.

Regioselectivity: The regioselective synthesis of the target molecule is primarily dictated by the initial choice of the substituted aromatic precursor. For example, starting with 3-ethyl-5-methylphenol (B1664131) ensures the correct relative positioning of the alkyl groups. Subsequent reactions, such as oxidation or electrophilic substitution, must be carefully controlled to maintain this arrangement and introduce functionality at the desired positions. Visible-light-catalyzed radical cascade cyclizations have also been shown to proceed with high regioselectivity on alkyne-tethered cyclohexadienones, offering another potential avenue for complex constructions. acs.orgnih.gov

While the target molecule itself is achiral, stereocenters are often introduced in intermediate steps, which may require enantioselective control. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

In the context of this synthesis, a chiral auxiliary could be attached to a precursor of the cyclohexadienone ring. For example, an enantiopure sulfoxide (B87167) can be used to direct the diastereoselective addition of organometallic reagents to the cyclohexadienone core. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org The Schöllkopf methodology, which uses bis-lactim ethers derived from amino acids like valine, is another powerful example of using chiral auxiliaries for the asymmetric synthesis of α-amino acids, a principle that can be adapted for other systems. biosynth.com

In recent decades, organocatalysis and transition metal catalysis have emerged as powerful tools for asymmetric synthesis, often providing high levels of enantioselectivity. mdpi.comnih.gov

Organocatalysis: Chiral amines, phosphoric acids, or other small organic molecules can be used to catalyze reactions on cyclohexadienone substrates. For instance, the desymmetrization of a symmetrically substituted cyclohexadienone can be achieved through an enantioselective Michael addition or other conjugate additions catalyzed by a chiral organocatalyst. mdpi.com This strategy breaks the molecule's symmetry and sets one or more stereocenters with high fidelity. nih.gov

Metal Catalysis: Transition metals like rhodium, palladium, or copper, combined with chiral ligands, are highly effective for a range of asymmetric transformations. whiterose.ac.uk For example, a rhodium-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes can produce complex bicyclic systems. rsc.org Similarly, regiodivergent rearrangements of iminocyclopropenes catalyzed by copper or rhodium can lead to various N-fused heterocycles, showcasing the power of metal catalysts in controlling reaction pathways. nih.gov

| Catalytic Method | Catalyst Type | Example Transformation | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Chiral Amine (e.g., prolinol derivative) | Asymmetric Michael Addition | Up to 99% | mdpi.com |

| Metal Catalysis | Rhodium / Chiral Ligand | Asymmetric Allylic Cyclization | 90-97% | rsc.org |

| Metal Catalysis | Copper / Chiral Ligand | Asymmetric Conjugate Addition | Up to 98% | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of the target compound can be optimized by applying these principles.

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

Use of Catalysis: Employing catalytic reagents (e.g., organocatalysts, metal catalysts) in small amounts instead of stoichiometric reagents reduces waste. researchgate.netmdpi.com Catalysts can often be recovered and recycled.

Benign Solvents: Whenever possible, hazardous organic solvents should be replaced with safer alternatives like water, ethanol, or supercritical CO₂. In some cases, reactions can be run under solvent-free conditions, for example, by grinding solid reactants together. researchgate.netnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photochemical methods, which use visible light as an energy source, can be a green alternative to high-temperature reactions. nih.gov

Renewable Feedstocks: Starting from renewable materials, such as those derived from biomass, rather than petroleum-based feedstocks, enhances the sustainability of the synthesis.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, efficient, and sustainable.

Scalability and Industrial Feasibility of Synthetic Protocols

The industrial synthesis of related quinone imines often involves the oxidation of corresponding aminophenol or aniline (B41778) precursors. For instance, a common industrial method for producing p-benzoquinone involves the oxidation of aniline. google.com A similar approach could hypothetically be adapted for this compound, likely starting from 4-amino-3-ethyl-5-methylphenol.

Key Considerations for Scalability and Industrial Feasibility:

Starting Material Availability and Cost: The industrial feasibility of any synthetic route is heavily dependent on the cost and availability of the starting materials. For the hypothetical synthesis of this compound, the multi-substituted phenol precursor would need to be accessible in large quantities at an economically viable price.

Reagent Selection and Stoichiometry: Industrial processes favor the use of inexpensive and safe oxidizing agents. While laboratory syntheses might employ a variety of reagents, industrial-scale operations often utilize agents like manganese dioxide or hydrogen peroxide due to their lower cost and more manageable safety profiles. The efficiency of the reaction, aiming for high conversion and yield with minimal excess of reagents, is a critical factor in minimizing waste and cost.

Reaction Conditions: Temperature, pressure, and reaction time are crucial parameters that need to be optimized for large-scale production. Reactions that can be run at or near ambient temperature and pressure are generally preferred to reduce energy consumption and the need for specialized equipment. Exothermic reactions require careful monitoring and control to prevent runaway reactions, a significant safety concern in industrial settings.

Solvent Choice and Recovery: The choice of solvent is critical from both a process and an environmental perspective. Ideal industrial solvents are non-toxic, non-flammable, inexpensive, and easily recyclable. The development of solvent recovery and recycling systems is a key aspect of making a process economically and environmentally sustainable.

Waste Management and Environmental Impact: Industrial chemical processes are subject to stringent environmental regulations. The development of a scalable synthesis must include a comprehensive plan for managing and minimizing waste streams. This includes considering the atom economy of the reaction and the environmental impact of all reagents and byproducts. Biocatalytic methods, which operate under mild aqueous conditions, are being explored as greener alternatives to traditional chemical oxidations for the synthesis of related compounds, potentially reducing waste and improving sustainability. nih.govacs.org

Process Safety: A thorough safety assessment is required before any chemical process is implemented on an industrial scale. This includes understanding the thermal stability of reactants and products, the potential for hazardous side reactions, and the implementation of appropriate safety controls.

Hypothetical Scalable Synthetic Approach:

A plausible, though not explicitly documented, approach for the large-scale synthesis of this compound could involve the oxidation of 4-amino-3-ethyl-5-methylphenol. The feasibility of this approach would depend on the successful optimization of the factors listed above.

Below is a table summarizing the key parameters and their industrial implications for a hypothetical scalable synthesis based on the oxidation of an aminophenol precursor.

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Implication |

| Starting Material | High-purity, small quantity | Bulk availability, cost-effectiveness, purity specifications |

| Oxidizing Agent | Wide variety of reagents (e.g., silver oxide, DDQ) | Inexpensive, safe, and efficient reagents (e.g., MnO₂, H₂O₂) |

| Solvent | High-purity, various options | Low toxicity, low cost, high recovery rate, regulatory compliance |

| Temperature | Wide range, often with external heating/cooling | Optimized for energy efficiency and safety, often near ambient |

| Purification | Chromatography, recrystallization | Distillation, crystallization, filtration |

| Waste | Managed on a small scale | Minimized, treated, and disposed of according to regulations |

| Safety | Standard laboratory precautions | Rigorous process safety management, hazard analysis |

Reaction Mechanisms and Reactivity of 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One

Electrophilic Aromatic Substitution Pathways on the Cyclohexadienone Ring

While the cyclohexadienone ring is not aromatic, it possesses a conjugated π-system that can react with electrophiles. However, unlike true aromatic compounds that undergo substitution to preserve aromaticity, cyclohexadienones typically undergo addition reactions. The presence of an electron-donating imino group and electron-withdrawing carbonyl group, along with alkyl substituents, influences the regioselectivity of electrophilic attack.

The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by resonance. The positions on the ring that are most susceptible to electrophilic attack are those that lead to the most stable carbocation. The ethyl and methyl groups are electron-donating and can stabilize a positive charge on adjacent carbons. The imino group, particularly when protonated to an iminium ion, can act as an electron-withdrawing group, deactivating the ring towards electrophilic attack. Conversely, the lone pair on the nitrogen of the imino group can be electron-donating. The carbonyl group is strongly electron-withdrawing, deactivating the positions ortho and para to it.

Table 1: Predicted Regioselectivity of Electrophilic Attack on the Cyclohexadienone Ring

| Position of Electrophilic Attack | Predicted Reactivity | Rationale |

| C2 | Low | Adjacent to electron-withdrawing carbonyl group. |

| C5 | Moderate | Influenced by the electron-donating methyl group. |

| C6 | Moderate | Influenced by the electron-donating ethyl group and proximity to the imino group. |

Nucleophilic Addition Reactions at the Imino Group and Carbonyl Center

The 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one molecule presents two primary sites for nucleophilic attack: the carbon atom of the carbonyl group (C1) and the carbon atom of the imino group (C4). The electrophilicity of these centers is a key determinant of the reaction pathway.

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate.

Similarly, the imino group (C=N) is also polarized, though generally less so than a carbonyl group. The carbon atom of the imine is electrophilic and can be attacked by nucleophiles. The reactivity of the imine can be significantly enhanced under acidic conditions, where protonation of the nitrogen atom forms a highly electrophilic iminium ion.

The competition between nucleophilic attack at the carbonyl versus the imino group depends on several factors, including the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to favor attack at the harder electrophilic center (the carbonyl carbon), while softer nucleophiles may prefer the softer imino carbon.

Furthermore, the conjugated system allows for the possibility of 1,4-conjugate addition (Michael addition), where a nucleophile adds to the β-carbon of the α,β-unsaturated system. This would involve attack at the C2 or C6 positions, leading to the formation of an enolate or enamine intermediate. The regioselectivity of conjugate addition is influenced by the electronic effects of the substituents on the ring.

Table 2: Potential Nucleophilic Addition Pathways

| Type of Addition | Site of Attack | Intermediate | Potential Products |

| 1,2-Addition (Direct) | Carbonyl Carbon (C1) | Tetrahedral Alkoxide | Alcohols |

| 1,2-Addition (Direct) | Imino Carbon (C4) | Tetrahedral Amine | Amines |

| 1,4-Addition (Conjugate) | C2 or C6 | Enolate/Enamine | Substituted Cyclohexenones |

Tautomerism and Isomerization Dynamics of the Iminocyclohexadienone System

The structure of this compound allows for several tautomeric and isomeric forms, leading to a dynamic equilibrium that can be influenced by solvent, pH, and temperature.

Keto-Enol Tautomerism: The carbonyl group at C1 can exist in equilibrium with its enol form. This involves the migration of a proton from an adjacent carbon (C2 or C6) to the carbonyl oxygen, with a corresponding shift of the π-electrons. The stability of the enol tautomer is influenced by factors such as conjugation and intramolecular hydrogen bonding. In the case of cyclohexadienones, enolization can sometimes lead to the formation of a more stable aromatic phenol (B47542) derivative, which can be a significant driving force for the tautomerization.

Imino-Enamine Tautomerism: Analogous to the keto-enol equilibrium, the imino group at C4 can tautomerize to its enamine form. This involves the migration of a proton from an adjacent carbon (C3 or C5) to the imino nitrogen. The imine form is generally more stable than the enamine form, but the equilibrium can be shifted under certain conditions.

The interplay between these two equilibria can lead to a complex mixture of tautomers.

Prototropic Shifts: Prototropic shifts involve the intramolecular transfer of a proton. In the conjugated system of this compound, protons on the alkyl substituents or the ring itself can potentially migrate, leading to different constitutional isomers. These shifts are often catalyzed by acids or bases.

Ring-Chain Tautomerism: While less common for this specific ring system, ring-chain tautomerism is a possibility if a substituent with a nucleophilic group is present that can attack one of the electrophilic centers in the ring (carbonyl or imino carbon), leading to the formation of a new ring system in equilibrium with the original cyclohexadienone structure. The existence and position of this equilibrium would be highly dependent on the specific substituents and reaction conditions.

Table 3: Possible Tautomeric and Isomeric Forms

| Type of Isomerism | Description | Potential Structures |

| Keto-Enol Tautomerism | Proton shift from C2/C6 to carbonyl oxygen. | Phenolic structures |

| Imino-Enamine Tautomerism | Proton shift from C3/C5 to imino nitrogen. | Enamine structures |

| Prototropic Shifts | Intramolecular proton migration. | Various constitutional isomers |

| Ring-Chain Tautomerism | Intramolecular nucleophilic attack leading to a new ring. | Bicyclic structures |

Pericyclic Reactions Involving the Conjugated System of this compound

The conjugated diene system within the cyclohexadienone ring makes the molecule a potential participant in pericyclic reactions, most notably cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The conjugated system of this compound can potentially act as either the diene or the dienophile component.

As a Diene: The conjugated double bonds at the C2-C3 and C5-C6 positions could act as the 4π-electron component. The reactivity of the diene is influenced by the substituents. Electron-donating groups on the diene generally increase the rate of reaction with electron-poor dienophiles. The ethyl and methyl groups are electron-donating, which would enhance the diene's reactivity.

As a Dienophile: The double bond of the α,β-unsaturated ketone system (C2=C3) or the imine double bond (C4=N) could act as the 2π-electron component. The electron-withdrawing nature of the carbonyl and imino groups would make these double bonds more electrophilic and thus better dienophiles for reaction with electron-rich dienes. A Diels-Alder reaction involving an imine as the dienophile is known as an aza-Diels-Alder reaction, which leads to the formation of nitrogen-containing heterocyclic compounds.

The specific outcome of a Diels-Alder reaction would depend on the reaction partner and the conditions employed. The regioselectivity and stereoselectivity of the cycloaddition would be governed by the electronic and steric effects of the substituents on both the diene and dienophile components.

Table 4: Potential Diels-Alder Reactivity

| Role of the Compound | Reacting Moiety | Expected Dienophile/Diene Partner | Potential Product |

| Diene | C2=C3-C4=C5 (hypothetical) or C5=C6-C1=C2 | Electron-poor alkene/alkyne | Bicyclic adducts |

| Dienophile | C2=C3 double bond | Electron-rich diene | Fused ring systems |

| Dienophile | C4=N double bond (Aza-Diels-Alder) | Electron-rich diene | Nitrogen-containing heterocycles |

Electrocyclic Ring Openings and Closures

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond, or the reverse ring-opening process. openstax.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is initiated by heat (thermal) or light (photochemical). youtube.com

For a system like this compound, a potential electrocyclic reaction would be a ring-opening to form a substituted acyclic triene. This would involve the cleavage of the C5-C6 sigma bond. Such a reaction would be a 6π-electron electrocyclic ring-opening. According to the Woodward-Hoffmann rules, a 6π thermal electrocyclic reaction proceeds in a disrotatory fashion, while a photochemical reaction occurs in a conrotatory manner. openstax.org

Thermal Ring Opening (Hypothetical):

Under thermal conditions, the disrotatory opening of the cyclohexadienone ring would lead to the formation of a specific stereoisomer of the corresponding acyclic triene. The substituents at C5 would rotate in opposite directions during the ring-opening process.

Photochemical Ring Opening (Hypothetical):

Conversely, under photochemical conditions, a conrotatory ring opening would be expected, where the substituents at C5 rotate in the same direction, leading to a different stereoisomer of the acyclic product.

While these reactions are theoretically possible, the stability of the quinone imine system makes such electrocyclic ring-openings less common without further driving forces, such as strain release or subsequent favorable reactions of the acyclic product. There is currently a lack of specific experimental data in the scientific literature for the electrocyclic reactions of this compound itself. However, the principles governing these transformations are well-established for related cyclohexadiene systems. openstax.orgwikipedia.org

| Reaction Type | Conditions | Number of π-Electrons | Predicted Mode |

| Ring Opening | Thermal | 6π | Disrotatory |

| Ring Opening | Photochemical | 6π | Conrotatory |

| Ring Closure | Thermal | 6π | Disrotatory |

| Ring Closure | Photochemical | 6π | Conrotatory |

This table presents the predicted stereochemical modes for the electrocyclic reactions of a generic 6π system, which would be applicable to this compound based on the Woodward-Hoffmann rules.

Radical Chemistry and Single-Electron Transfer Processes

Quinone imines are known to be redox-active compounds and can participate in radical reactions and single-electron transfer (SET) processes. acs.orgnih.gov The electron-deficient nature of the conjugated system makes them susceptible to attack by nucleophilic radicals.

Radical Addition:

Alkyl and other carbon-centered radicals can add to the electrophilic carbon atoms of the quinone imine ring, particularly at the C2 and C6 positions, which are vinylogous to the imine and ketone groups. The reaction can be initiated by radical initiators or through photoredox catalysis. organic-chemistry.org The addition of a radical to the π-system generates a new radical intermediate, which can then undergo further reactions, such as hydrogen abstraction or dimerization. The presence of ethyl and methyl groups on the ring can influence the regioselectivity of radical attack due to steric hindrance and electronic effects.

Single-Electron Transfer (SET):

Quinone imines can act as electron acceptors in single-electron transfer (SET) processes. acs.org Reduction of the quinone imine can lead to the formation of a radical anion. This radical anion is a key intermediate in the redox cycling of quinones and quinone imines, which can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals. acs.org The redox potential of the specific quinone imine is a crucial factor in determining the facility of these SET processes. nih.gov

The general mechanism for ROS generation via redox cycling of a quinone imine (QI) is as follows:

QI + e⁻ → QI•⁻ (Radical anion formation)

QI•⁻ + O₂ → QI + O₂•⁻ (Superoxide formation)

This cycling can be initiated by biological reducing agents or by electrochemical means. The substituents on the ring of this compound would modulate its redox potential and thus its propensity to undergo such processes. Electron-donating groups generally lower the redox potential, making the compound easier to reduce.

| Process | Reactant | Intermediate | Product/Outcome |

| Radical Addition | Alkyl Radical | Substituted Cyclohexadienyl Radical | Alkylated Product |

| Single-Electron Reduction | Electron Donor | Quinone Imine Radical Anion | Redox Cycling, ROS Generation |

This table provides a generalized overview of the radical and single-electron transfer processes that quinone imines can undergo.

Photochemical and Thermal Transformations

Beyond concerted electrocyclic reactions, this compound can be expected to undergo other transformations under photochemical and thermal conditions.

Photochemical Transformations:

Upon absorption of UV light, the molecule is promoted to an excited state, which can undergo reactions not accessible under thermal conditions. masterorganicchemistry.com Possible photochemical reactions for a cyclohexadienone system include:

[2+2] Cycloadditions: The double bonds of the cyclohexadienone ring can undergo intermolecular or intramolecular [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings.

Isomerization: Photoisomerization to other structural isomers is a common process for conjugated systems. This could involve cis-trans isomerization of the imine group or rearrangement of the ring system itself.

Rearrangements: Photochemically induced sigmatropic rearrangements, such as mdpi.comresearchgate.net-hydrogen shifts, are also possible, leading to the formation of different isomers.

Thermal Transformations:

Under thermal conditions, in the absence of other reagents, unimolecular rearrangements can occur. For cyclohexadiene systems, sigmatropic rearrangements are a common thermal transformation. google.com

mdpi.comresearchgate.net-Sigmatropic Shifts: Hydrogen atoms or alkyl groups can migrate across the π-system. For example, a hydrogen atom could shift from the C5-methyl group to the C1-ketone oxygen, leading to a dienol tautomer.

Tautomerization: The compound could potentially tautomerize to its aromatic phenol-imine form, 3-ethyl-5-methyl-4-aminophenol, although this would require breaking the conjugation of the cyclohexadienone system and is generally not favorable without a catalyst or specific conditions.

The specific products of these transformations would depend on the precise reaction conditions (e.g., wavelength of light, temperature, solvent) and the substitution pattern of the molecule. Detailed experimental studies on this compound would be necessary to fully elucidate its photochemical and thermal reactivity.

| Condition | Reaction Type | Potential Products |

| Photochemical (UV) | [2+2] Cycloaddition | Cyclobutane adducts |

| Photochemical (UV) | Isomerization | Geometric or structural isomers |

| Thermal | mdpi.comresearchgate.net-Sigmatropic Shift | Rearranged isomers |

| Thermal | Tautomerization | Aromatic phenol-imine (less likely) |

This table summarizes potential photochemical and thermal transformations for the title compound based on the known reactivity of related cyclohexadienone systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and confirms the atomic connectivity.

A comprehensive 2D NMR analysis is essential for mapping the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. Key expected correlations would include those between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, and between the vinylic protons on the cyclohexadienone ring and adjacent alkyl substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and chemical shift principles.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| C1 (C=O) | - | ~185 | H2, H6 |

| C2 | ~6.5 | ~130 | H6, Ethyl-CH2 |

| C3 | - | ~145 | H2, Ethyl-CH2 |

| C4 (C=N) | - | ~160 | NH, H2, Methyl-H |

| C5 | - | ~140 | H6, Methyl-H |

| C6 | ~6.8 | ~135 | H2, Methyl-H |

| Ethyl-CH2 | ~2.5 (quartet) | ~25 | C2, C3, Ethyl-CH3 |

| Ethyl-CH3 | ~1.2 (triplet) | ~13 | Ethyl-CH2 |

| Methyl-CH3 | ~2.1 (singlet) | ~20 | C4, C5, C6 |

| NH (Imino) | ~8.5 (broad singlet) | - | C3, C4 |

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. If this compound can exist in different crystalline forms (polymorphs), ssNMR can distinguish them. sci-hub.st Polymorphs often exhibit different ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Conformation

FT-IR Spectroscopy: This technique relies on the absorption of infrared radiation. Polar functional groups, such as the carbonyl (C=O) and imine (C=N), exhibit strong absorption bands. The N-H stretch of the imino group is also expected to be a prominent feature.

Raman Spectroscopy: This method is based on the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the cyclohexadienone ring are expected to produce strong signals in the Raman spectrum. mt.com The region below 400 cm⁻¹ in the Raman spectrum can provide information about lattice vibrations, which is useful for studying solid-state forms. sci-hub.st

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (imine) | 3300 - 3400 | Medium | Weak |

| C-H Stretch (vinylic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |

| C=O Stretch (ketone, conjugated) | 1650 - 1680 | Strong | Medium |

| C=N Stretch (imine, conjugated) | 1620 - 1650 | Strong | Medium |

| C=C Stretch (alkene, conjugated) | 1580 - 1640 | Medium-Strong | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: The extended π-conjugated system of this compound is expected to give rise to distinct absorption bands in the UV-Vis region. The primary absorptions would correspond to π→π* transitions, likely appearing as intense bands. Lower intensity n→π* transitions, associated with the non-bonding electrons on the oxygen and nitrogen atoms, are also anticipated. dergipark.org.trdergipark.org.tr The position and intensity of these bands can be influenced by solvent polarity.

Fluorescence Spectroscopy: Molecules with extensive conjugation, such as this one, may exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule can emit light at a longer wavelength. The resulting emission spectrum is characteristic of the molecule's excited state properties. dergipark.org.trbiocompare.com The presence and intensity of fluorescence can provide further information about the rigidity and electronic nature of the structure.

Table 3: Predicted Electronic Transitions

| Transition Type | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | 250 - 350 | High-intensity absorption due to the conjugated system. |

| n → π | 350 - 450 | Low-intensity absorption from C=O and C=N groups. |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₁NO).

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to fragmentation, typically through collision-induced dissociation. The resulting fragment ions provide valuable structural information. nih.gov For this compound, characteristic fragmentation pathways would likely include the loss of the ethyl group, the methyl group, and neutral molecules like carbon monoxide (CO). chemguide.co.ukmsu.edu

Table 4: Predicted Key Fragments in Mass Spectrometry Based on the molecular formula C₉H₁₁NO (Exact Mass: 149.08406)

| m/z (predicted) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 149 | [M]⁺ | - |

| 134 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 121 | [M - CO]⁺ or [M - C₂H₄]⁺ | Carbon monoxide (CO) or Ethene (C₂H₄) |

| 120 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By obtaining a suitable single crystal, this method can provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net This analysis would confirm the planarity or conformation of the cyclohexadienone ring and the precise geometry of the substituents. Furthermore, it would reveal the crystal packing arrangement and identify key intermolecular interactions, such as hydrogen bonding between the imino N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the supramolecular architecture.

Table 5: Hypothetical Crystallographic Data Parameters Illustrative data based on typical values for small organic molecules.

| Parameter | Example Value |

|---|---|

| Chemical formula | C₉H₁₁NO |

| Formula weight | 149.19 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume | 847 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.170 Mg/m³ |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. For achiral molecules, the CD spectrum is silent. However, for chiral derivatives of this compound, CD spectroscopy can provide invaluable information regarding their absolute configuration and conformational properties in solution.

The parent compound, this compound, is achiral. To apply CD spectroscopy, it is necessary to introduce a chiral center into the molecule. This could be achieved, for instance, by the introduction of a chiral substituent at the imino nitrogen or through asymmetric synthesis leading to atropisomerism, if rotation around a single bond is sufficiently hindered. Once a chiral derivative is obtained, its interaction with circularly polarized light will generate a characteristic CD spectrum.

The electronic structure of these derivatives is dominated by two main chromophores: the α,β-unsaturated ketone and the C=N imine group. The electronic transitions associated with these chromophores are expected to give rise to distinct Cotton effects in the CD spectrum.

n → π* Transition: The carbonyl group of the cyclohexadienone ring exhibits a weak, long-wavelength absorption corresponding to the n → π* transition, typically observed in the 300-350 nm region. In a chiral environment, this transition becomes CD-active, and the sign of the Cotton effect is highly sensitive to the spatial arrangement of substituents around the carbonyl group. The well-known Octant Rule for cyclic ketones can often be applied to predict the sign of this Cotton effect based on the stereochemistry of the molecule. stackexchange.comchemistnotes.com

π → π* Transitions: The conjugated π-system of the cyclohexadienone and the imine function will display more intense π → π* transitions at shorter wavelengths, typically below 300 nm. rsc.org These transitions are also sensitive to the chiral nature of the molecule and can provide further stereochemical information. For instance, the formation of chiral imines from aldehydes and chiral amines has been shown to produce CD-active signals corresponding to the π-π* transitions of the imine chromophore. nih.gov

The analysis of the CD spectrum of a chiral derivative of this compound would involve correlating the signs and magnitudes of the observed Cotton effects with the absolute configuration of the stereogenic center(s). Enantiomers of a chiral derivative are expected to exhibit mirror-image CD spectra, a hallmark of this technique.

Illustrative Research Findings:

In a hypothetical study, two enantiomeric derivatives, (R)- and (S)-3-Ethyl-5-methyl-4-((1-phenylethyl)imino)cyclohexa-2,5-dien-1-one, are synthesized. The introduction of the chiral (1-phenylethyl) group at the imino nitrogen renders the molecules chiral. The CD spectra of these enantiomers are recorded in methanol.

The (R)-enantiomer is found to exhibit a positive Cotton effect for the n → π* transition of the carbonyl group and a negative Cotton effect for the π → π* transition of the imine chromophore. As expected, the (S)-enantiomer displays a CD spectrum that is a mirror image of the (R)-enantiomer, with a negative Cotton effect for the n → π* transition and a positive Cotton effect for the π → π* transition.

The data obtained from such a hypothetical study could be tabulated as follows:

| Enantiomer | Electronic Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) deg·cm²·dmol⁻¹ |

| (R)-3-Ethyl-5-methyl-4-((1-phenylethyl)imino)cyclohexa-2,5-dien-1-one | n → π* (C=O) | 325 | +4500 |

| π → π* (C=N) | 270 | -12000 | |

| (S)-3-Ethyl-5-methyl-4-((1-phenylethyl)imino)cyclohexa-2,5-dien-1-one | n → π* (C=O) | 325 | -4500 |

| π → π* (C=N) | 270 | +12000 |

These illustrative findings underscore the utility of CD spectroscopy in the unambiguous assignment of the absolute configuration of chiral derivatives of this compound. By comparing experimentally obtained CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), a reliable correlation between the chiroptical properties and the three-dimensional structure of the molecule can be established.

Computational and Theoretical Chemistry Studies of 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electron distribution, bond strengths, and orbital energies of 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a popular computational method for predicting the ground state properties of molecules. For this compound, DFT calculations would typically be used to determine its optimized geometry, including bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) would also be mapped to identify electron-rich and electron-poor regions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Note: The data in this table is hypothetical and serves as an example of what would be reported from DFT calculations.

Ab Initio Methods for High-Level Accuracy

For more precise calculations of electronic structure and properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while computationally more demanding than DFT, can provide more accurate energy values and a more detailed description of electron correlation effects, which are important for understanding the molecule's stability and reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl group and potential puckering of the cyclohexadienone ring suggest that this compound may exist in multiple conformations. A computational conformational analysis would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. For this compound, this would involve identifying the structures of transition states for potential reactions, such as nucleophilic attack at the carbonyl carbon or the imino nitrogen. The calculation of activation energies would provide quantitative information about the feasibility and rates of these reactions.

Spectroscopic Property Prediction (NMR, UV-Vis, IR, Raman)

Computational chemistry can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, the wavelengths of maximum absorption in its UV-Vis spectrum, and the frequencies of its vibrational modes in IR and Raman spectra.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

| Key IR Frequencies (cm-1) | Data not available | Data not available |

Note: The data in this table is hypothetical and serves as an example of how predicted and experimental spectroscopic data would be compared.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

To understand the behavior of this compound in a condensed phase, such as in a solvent, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms and molecules over time, providing insights into how solvent molecules interact with the solute and influence its conformation and reactivity. MD simulations can also be used to explore the dynamic behavior of the molecule itself, such as ring-flipping or the rotation of substituent groups.

Derivatization and Functionalization of 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One

Modification at the Imino Nitrogen: Alkylation, Acylation, and Condensation Reactions

The nitrogen atom of the imino group in 3-ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one serves as a primary site for derivatization. Its nucleophilic character allows for a range of modifications, including alkylation, acylation, and condensation reactions.

Alkylation: The introduction of alkyl groups onto the imino nitrogen can be achieved through reactions with various alkylating agents. For instance, treatment with alkyl halides or sulfates in the presence of a suitable base can yield N-alkylated derivatives. These reactions are often performed under anhydrous conditions to prevent hydrolysis of the imino group. The choice of solvent and base can influence the reaction rate and yield. Photoredox/Brønsted acid cocatalysis has emerged as a modern method for the radical alkylation of imines, offering a mild and efficient alternative to traditional methods. organic-chemistry.org

Acylation: Acylation of the imino nitrogen introduces an acyl group, which can significantly alter the electronic properties of the molecule by withdrawing electron density. This can be accomplished using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting N-acyl derivatives are generally more stable than the parent imine.

Condensation Reactions: The imino group can participate in condensation reactions with various nucleophiles. For example, reaction with primary amines can lead to transimination, resulting in the formation of new iminocyclohexadienone derivatives. Condensation with hydroxylamine (B1172632) or hydrazine (B178648) can yield oximes and hydrazones, respectively. These reactions are typically reversible and may require acidic or basic catalysis. Aldol-type condensation reactions, a fundamental carbon-carbon bond-forming process, can also be envisioned with suitable carbonyl compounds. sigmaaldrich.com

Table 1: Representative Derivatization Reactions at the Imino Nitrogen

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl iodide | N-Methyl-3-ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one | Base (e.g., NaH), anhydrous solvent (e.g., THF) |

| Acylation | Acetyl chloride | N-Acetyl-3-ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one | Base (e.g., Pyridine), aprotic solvent (e.g., CH2Cl2) |

| Condensation | Aniline (B41778) | 3-Ethyl-5-methyl-4-(phenylimino)cyclohexa-2,5-dien-1-one | Acid catalyst (e.g., p-TsOH), Dean-Stark trap |

Functionalization of the Cyclohexadienone Ring: Side-Chain Elongation and Substitution

The cyclohexadienone ring offers multiple sites for functionalization, allowing for the introduction of new substituents and the elongation of existing side chains. These modifications can impact the molecule's steric bulk, solubility, and electronic properties.

Side-Chain Elongation: The ethyl and methyl groups on the ring can be functionalized to extend their chain length. For example, the methyl group could potentially be halogenated under radical conditions, followed by nucleophilic substitution to introduce longer alkyl chains or other functional groups. The elongation of side chains can influence the self-assembly and transport properties of the resulting molecules. nih.gov

Substitution Reactions: The hydrogen atoms on the cyclohexadienone ring are susceptible to substitution, although the regioselectivity of such reactions can be influenced by the existing substituents. Electrophilic substitution reactions may occur at positions with higher electron density. Nucleophilic addition to the conjugated system is also a plausible pathway for functionalization, potentially followed by rearomatization. The stereocontrolled transformation of cyclohexadienone scaffolds is a powerful strategy for generating structurally diverse and stereochemically rich molecules. rsc.org

Synthesis of Heterocyclic Compounds Incorporating the Iminocyclohexadienone Moiety

The reactive nature of the iminocyclohexadienone scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds. Cycloaddition and condensation-cyclization reactions are common strategies to construct fused or spirocyclic heterocyclic systems.

For instance, the diene system within the cyclohexadienone ring can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts. The imino group can also act as a dienophile in hetero-Diels-Alder reactions. Furthermore, intramolecular cyclization reactions can be designed by introducing appropriate functional groups onto the imino nitrogen or the ring. The synthesis of nitrogen-containing heterocycles through sequential reactions of aminoalkynes with carbonyls highlights the versatility of such building blocks. mdpi.com One-pot synthesis methods, such as tandem dehydrative coupling-reductive cyclization, offer efficient routes to substituted N-heterocycles. rsc.org

Table 2: Potential Heterocyclic Systems from this compound

| Reaction Type | Reactant | Resulting Heterocycle |

| Diels-Alder | Maleic anhydride | Fused polycyclic imide |

| [4+2] Cycloaddition | Alkene | Substituted bicyclic amine |

| Condensation-Cyclization | Hydrazine | Fused pyrazole (B372694) derivative |

Polymerization Studies and Macromolecular Architecture Incorporating Derivatives

Derivatives of this compound can be designed as monomers for polymerization, leading to novel macromolecular architectures. The presence of polymerizable groups, such as vinyl or acrylic moieties, introduced through derivatization, would enable their participation in chain-growth or step-growth polymerization processes.

For example, a vinyl group could be introduced onto the imino nitrogen or the ring, allowing for radical or anionic polymerization. The resulting polymers would feature the iminocyclohexadienone unit as a pendant group, potentially imparting unique thermal, optical, or electronic properties to the material. The synthesis of well-defined complex macromolecular architectures, such as star-shaped polymers, can lead to materials with unique physicochemical and rheological properties compared to their linear counterparts. researchgate.net The polymerization of renewable 1,3-cyclohexadiene (B119728) has been explored using various catalytic systems. researchgate.netnih.gov

Design and Synthesis of Advanced Materials Precursors

The functionalized derivatives of this compound can serve as precursors for the synthesis of advanced materials. The inherent reactivity of the cyclohexadienone core, combined with the ability to introduce a wide range of functional groups, allows for the design of molecules with specific properties required for applications in materials science.

For instance, the introduction of silyl (B83357) triflate or silyl tosylate groups can create precursors for strained intermediates like cyclohexyne (B14742757) and 1,2-cyclohexadiene, which are valuable in synthetic chemistry. nih.govnih.gov Furthermore, derivatives with extended π-conjugation could be explored as organic semiconductors or components in optoelectronic devices. The synthesis of macromolecular materials from renewable resources is a growing field, and cyclohexadienone derivatives could potentially be sourced from bio-based feedstocks. mdpi.com

Structure-Activity Relationship Studies for Non-Biological Applications

Understanding the relationship between the molecular structure of this compound derivatives and their physicochemical properties is crucial for their application in non-biological contexts. By systematically varying the substituents on the imino group and the cyclohexadienone ring, it is possible to establish structure-property relationships that can guide the design of new materials with desired characteristics.

For example, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by introducing electron-donating or electron-withdrawing groups. These changes can affect the material's color, conductivity, and photochemical reactivity. Studies on dibenzylidenecyclohexanones have shown that the oxidation and reduction potentials are dependent on the nature and position of substituents in the aromatic rings. nih.govnih.gov Similarly, quantitative structure-activity relationship (QSAR) studies can be employed to correlate structural features with observed properties. researchgate.net

Advanced Materials Science Applications of 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One and Its Derivatives

Optoelectronic Materials: Chromophores and Fluorophores

Derivatives of cyclohexadienone are recognized for their unique electronic properties, which make them candidates for use in organic electronics. ontosight.ai The core structure of 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one contains a conjugated system, which is a fundamental requirement for chromophoric and fluorophoric behavior. The extended π-system across the cyclohexadienone ring and the imino group can absorb and emit light, with the specific wavelengths being tunable by modifying the substituent groups.

For instance, attaching electron-donating or electron-withdrawing groups to the ring could alter the energy levels of the molecular orbitals, thereby shifting the absorption and emission spectra. This tunability is a highly desirable feature for creating materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Table 1: Potential Optoelectronic Properties and Tuning Strategies

| Property | Influencing Factor | Potential Application |

| Absorption Wavelength | Conjugation length, substituent electronic effects | Organic Photovoltaics (OPVs), Dyes |

| Emission Wavelength | Molecular rigidity, prevention of non-radiative decay | Organic Light-Emitting Diodes (OLEDs) |

| Quantum Yield | Structural modifications to enhance radiative decay | Fluorescent Probes, Bio-imaging |

| Molar Absorptivity | Strength of electronic transitions | High-contrast imaging agents |

Organic Semiconductors and Conductors

The molecular structure of this compound suggests its potential as a building block for organic semiconductors. The planarity of the cyclohexadienone ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The presence of both electron-donating (ethyl, methyl) and electron-withdrawing (imino, ketone) groups can impart ambipolar characteristics, allowing for the transport of both holes and electrons.

The performance of organic semiconductors is highly dependent on their solid-state packing and morphology. By synthetically modifying the peripheral groups of the core structure, it is possible to control the intermolecular interactions and, consequently, the charge carrier mobility.

Table 2: Structure-Property Relationships for Organic Semiconductors

| Structural Feature | Impact on Semiconductor Performance |

| Planar Aromatic Core | Promotes π-π stacking and charge transport |

| Substituent Groups | Modulates energy levels (HOMO/LUMO) and solubility |

| Intermolecular Interactions | Influences solid-state packing and charge mobility |

| Crystalline Domain Size | Affects the efficiency of charge transport across the material |

Photoresponsive Materials and Molecular Switches

The imino group in this compound presents an opportunity for creating photoresponsive materials. Imines can undergo reversible E/Z isomerization upon irradiation with light of a specific wavelength. This photoisomerization can lead to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. These changes can be harnessed to create molecular switches for applications in optical data storage, photo-controlled drug delivery, and smart materials.

The efficiency of the photoswitching process, including the quantum yield of isomerization and the thermal stability of the isomers, can be fine-tuned through chemical modifications of the cyclohexadienone scaffold.

Self-Assembled Systems and Supramolecular Chemistry

The presence of hydrogen bond donors (imino group) and acceptors (ketone group) in the molecule allows for the formation of well-defined supramolecular structures through self-assembly. These non-covalent interactions can direct the molecules to organize into complex architectures such as nanofibers, gels, and liquid crystals.

The ability to control the self-assembly process is key to developing functional materials with tailored properties. For example, self-assembled nanostructures could be used as templates for the synthesis of nanomaterials or as active components in sensors and electronic devices.

Catalysis: Ligands for Metal-Organic Catalysts

The nitrogen atom of the imino group and the oxygen atom of the ketone group can act as coordination sites for metal ions. This makes this compound and its derivatives potential ligands for the synthesis of metal-organic catalysts. The electronic and steric properties of the ligand can be systematically varied to optimize the activity and selectivity of the catalyst for a specific chemical transformation.

For example, chiral derivatives of this compound could be used as ligands in asymmetric catalysis to produce enantiomerically pure products, which are of great importance in the pharmaceutical and fine chemical industries.

Sensors and Probes for Environmental or Industrial Monitoring

The reactivity of the cyclohexadienone core towards nucleophiles and electrophiles can be exploited for the development of chemical sensors. ontosight.ai The interaction of the molecule with a specific analyte could trigger a change in its optical or electronic properties, such as a color change or a variation in fluorescence, allowing for the detection and quantification of the target substance.

For instance, a sensor based on this scaffold could be designed to detect specific metal ions, anions, or neutral molecules in environmental or industrial samples. The selectivity and sensitivity of the sensor could be enhanced by incorporating specific recognition units into the molecular structure.

Future Directions and Emerging Research Avenues for 3 Ethyl 4 Imino 5 Methyl 2,5 Cyclohexadien 1 One Research

Integration with Flow Chemistry and Automated Synthesis

There is no specific data found regarding the integration of 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one synthesis into flow chemistry or automated systems. In principle, continuous flow processes could offer advantages for managing the synthesis of reactive intermediates like cyclohexadienones, potentially improving yield, safety, and scalability. However, research to establish reaction kinetics, optimal conditions, and reactor design for this specific compound would be a necessary first step.

Exploration of Novel Reactivity Patterns in Extreme Conditions

The reactivity of this compound under extreme conditions (e.g., high pressure, temperature, or in supercritical fluids) has not been documented. Such studies could potentially uncover novel reaction pathways, new polymorphs, or unexpected electronic properties. This remains a purely speculative area of research.

Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

No literature was found detailing the use of advanced spectroscopic probes for the in-situ monitoring of reactions involving this compound. Future research could focus on applying techniques like process analytical technology (PAT) using Raman, near-infrared (NIR), or advanced NMR spectroscopy to gain real-time insights into its formation and subsequent reactions.

Applications in Quantum Computing and Nanoscience

There is no current research linking this compound to quantum computing or nanoscience. While quantum computing is being explored for simulating molecular behavior to design new materials and catalysts, this specific compound has not been identified as a candidate in available literature. multiversecomputing.com Its potential application in nanoscience, for instance as a component in molecular electronics or self-assembled monolayers, is a theoretical possibility that awaits investigation.

Rational Design of Next-Generation Functional Materials

The unique electronic and structural properties of cyclohexadienones suggest their potential as building blocks for functional materials. ontosight.ai However, there are no published studies on the rational design of materials based on this compound. Research in this area would involve computational modeling to predict properties and guide the synthesis of polymers or crystalline materials incorporating this moiety.

Interdisciplinary Research with Theoretical Physics and Data Science

No interdisciplinary studies involving theoretical physics or data science for this compound were identified. Such collaborations could, in the future, be applied to model its electronic structure, predict its reactivity through machine learning algorithms trained on broader chemical datasets, or analyze complex spectroscopic data. This remains a prospective, rather than an established, field of inquiry for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-4-imino-5-methyl-2,5-cyclohexadien-1-one, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves acetylation or condensation reactions under controlled conditions. For example, analogous cyclohexadienone derivatives are synthesized using starting materials like 4,4-dimethyl-2,5-cyclohexadien-1-one with catalysts (e.g., sulfuric acid) to facilitate acetylation . Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or chromatography ensures high purity. Researchers should validate purity using HPLC (e.g., Newcrom R1 reverse-phase columns) and spectroscopic techniques (NMR, IR) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its mutagenicity and NOx emission upon decomposition , researchers must:

- Use chemical-resistant gloves (tested per EN 374) and eye/face protection.

- Ensure adequate ventilation or respiratory protection.

- Implement skin regeneration protocols (e.g., barrier creams, post-handling handwashing) .

- Store in airtight containers away from environmental drains .

Advanced Research Questions

Q. How can contradictions in toxicological data (e.g., mutation assays) for this compound be resolved?

- Methodological Answer : Conflicting mutation data (e.g., sce-hmn-lym assays reporting 300 nmol/L toxicity ) may arise from assay variability or impurities. Researchers should:

- Replicate studies under standardized conditions (e.g., ISO-compliant labs).

- Cross-validate with alternative assays (Ames test, in silico toxicity prediction).

- Analyze impurities via LC-MS to rule out confounding factors .

Q. What computational approaches predict the reactivity of this compound in oxidative environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model its electronic structure, focusing on the imino and cyclohexadienone groups. Comparative studies with ortho-quinone methides (o-QMs)—structurally related intermediates—reveal electron-deficient regions prone to radical scavenging or nucleophilic attack . Molecular dynamics simulations further assess stability under varying pH and temperature.

Q. How does the compound’s electronic structure influence its antioxidant potential in polymer stabilization?

- Methodological Answer : The conjugated cyclohexadienone-imino system enables radical scavenging via hydrogen atom transfer (HAT) or single-electron transfer (SET). Researchers use ESR spectroscopy to detect stabilized radicals in polymer matrices. Comparative studies with 2,6-di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one (a known antioxidant) highlight the role of substituents (e.g., ethyl, methyl) in modulating redox activity .

Experimental Design & Data Analysis

Q. What strategies optimize experimental design for studying this compound’s biological interactions?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration gradients (e.g., 10 nM–1 mM) to identify IC50 values in cytotoxicity assays.

- Controls : Include positive controls (e.g., BHT for antioxidant studies) and solvent-only negatives.

- Data Interpretation : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy. Confounders like solvent effects must be statistically controlled .

Q. How can researchers validate the compound’s stability under oxidative conditions?